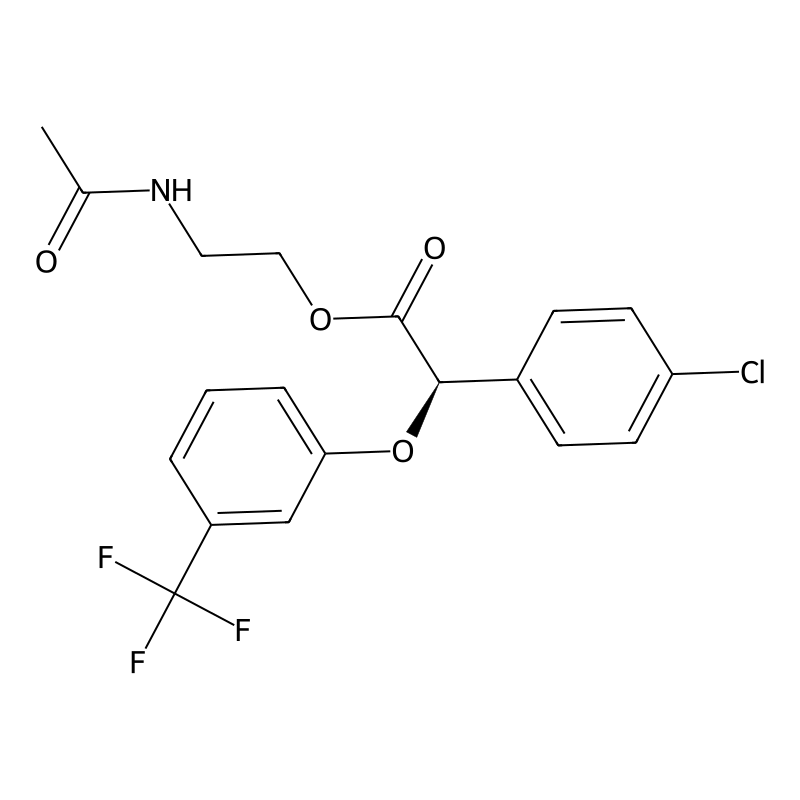

Arhalofenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Hyperuricemia

Specific Scientific Field: Pharmacology and Metabolic Diseases

Summary of the Application: Arhalofenate is used in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood. This condition is associated with various diseases, including diabetes mellitus, cardiovascular disease, and kidney disease .

Methods of Application or Experimental Procedures: Arhalofenate acts as a URAT1 inhibitor, increasing uric acid excretion and inhibiting the production of IL-1β . This dual action helps to reduce the occurrence of gout flares, a common complication of hyperuricemia .

Results or Outcomes: Arhalofenate has been shown to be effective in reducing the levels of serum uric acid, thereby helping to manage hyperuricemia and its associated complications .

Prevention of Gout Flares

Specific Scientific Field: Rheumatology and Clinical Research

Summary of the Application: Arhalofenate is used to prevent gout flares in patients with high levels of serum uric acid .

Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo- and active-controlled phase 2b study, arhalofenate was administered orally once daily for 12 weeks to male or female gout subjects with a serum uric acid level of ≥ 7.5 mg/dL and ≤ 12 mg/dL .

Results or Outcomes: The primary outcome of the study was met with a 46% improvement in flare rates when comparing the arhalofenate 800 mg group to the allopurinol 300 mg group . There were no serious adverse events related to arhalofenate .

Inhibition of Inflammatory Responses

Specific Scientific Field: Immunology and Inflammation

Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to inhibit monosodium urate crystal-induced inflammatory responses .

Methods of Application or Experimental Procedures: The anti-inflammatory effects and mechanisms of arhalofenate and its active acid form were investigated in response to monosodium urate (MSU) crystals. The study assessed in-vivo responses to MSU crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .

Results or Outcomes: Oral administration of arhalofenate blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to MSU crystal injection . Arhalofenate acid attenuated MSU crystal-induced IL-1β production in bone marrow-derived macrophages via inhibition of NLRP3 inflammasome activation .

Prevention of Gout Flare

Summary of the Application: Arhalofenate has been found to safely prevent gout flare .

Methods of Application or Experimental Procedures: In a double-blind 12-week multicentre study, arhalofenate was administered orally once daily to patients with ≥3 gout flares during the previous year, who were not taking colchicine or urate-lowering therapy, and had baseline serum uric acid levels 7.5–12.0 mg/dl .

Results or Outcomes: Flare incidence was significantly lower in the high-dose arhalofenate group than in the allopurinol-only group or the placebo group . Arhalofenate 600 mg resulted in a nonsignificant 16% reduction in flare incidence versus allopurinol .

Activation of AMP-activated Protein Kinase (AMPK) Signaling

Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to activate AMP-activated protein kinase (AMPK) signaling .

Methods of Application or Experimental Procedures: The study assessed in-vivo responses to monosodium urate (MSU) crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .

Results or Outcomes: Arhalofenate acid dose-dependently increased activation (as assessed by phosphorylation) of AMP-activated protein kinase (AMPK). Studying AMPKα1 knockout mice, it was elucidated that AMPK mediated the anti-inflammatory effects of arhalofenate acid .

Management of Comorbid Cardiovascular (CV)–Metabolic–Renal Conditions

Summary of the Application: Patients with gout have a high level of comorbid cardiovascular (CV)–metabolic–renal conditions (e.g., hypertension in 74%, obesity in 53%) and their sequelae (e.g., myocardial infarction and premature death) . Arhalofenate is being studied for its potential in managing these conditions .

Methods of Application or Experimental Procedures: This is an area of ongoing research.

Arhalofenate is a novel uricosuric agent primarily developed for the treatment of hyperuricemia associated with gout. It operates by inhibiting the reabsorption of uric acid in the kidneys, thus promoting its excretion. Unlike traditional urate-lowering therapies that often increase the risk of gout flares during initial treatment, arhalofenate has demonstrated a dual mechanism of action: it not only lowers serum urate levels but also prevents gout flares by modulating inflammatory responses .

Arhalofenate is a prodrug that is metabolized in vivo to its active form, arhalofenate acid, which effectively inhibits multiple uric acid transporters, including URAT1, OAT4, and OAT10. This compound is noted for its potency compared to existing treatments like probenecid and allopurinol .

Arhalofenate acts through two main mechanisms:

Uricosuric effect

It increases the excretion of uric acid through the kidneys. This is achieved by inhibiting urate transporters, particularly URAT1, which are responsible for reabsorbing uric acid back into the bloodstream [, ].

Anti-inflammatory effect

Arhalofenate reduces the production of interleukin-1β (IL-1β), a key inflammatory molecule involved in gout flares []. This helps prevent the painful inflammation associated with gout attacks.

The primary chemical reaction involving arhalofenate is its conversion from the prodrug form to arhalofenate acid through hydrolysis. This reaction is catalyzed by esterases present in the human body, leading to the release of the active compound that exerts its pharmacological effects. The inhibition of uric acid transporters occurs through competitive binding, leading to decreased reabsorption of uric acid in renal proximal tubules .

Key Reactions:- Hydrolysis: Arhalofenate → Arhalofenate Acid

- Inhibition: Arhalofenate Acid + URAT1/OAT4/OAT10 → Decreased Uric Acid Reabsorption

Arhalofenate exhibits significant biological activity as an anti-inflammatory and uricosuric agent. It has been shown to effectively inhibit the transport of uric acid by targeting specific renal transporters. In clinical studies, arhalofenate acid demonstrated superior potency against these transporters compared to probenecid and was inactive against xanthine oxidase, distinguishing it from other urate-lowering therapies .

Additionally, arhalofenate has been observed to reduce levels of interleukin-1 beta (IL-1β), a key cytokine involved in gout flare-ups. This property contributes to its effectiveness in preventing inflammatory responses triggered by monosodium urate crystals .

The synthesis of arhalofenate typically involves the following steps:

- Formation of Ester Bond: The initial step involves creating an ester bond between an appropriate carboxylic acid and an alcohol.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography.

- Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The specific synthetic route may vary based on the desired yield and purity requirements for clinical applications .

Arhalofenate is primarily used in the management of hyperuricemia in patients with gout. Its unique dual action allows it not only to lower serum uric acid levels but also to prevent gout flares, making it a promising candidate for those who struggle with traditional therapies. Clinical trials have demonstrated its efficacy in reducing both serum urate levels and flare incidence when compared to placebo and other standard treatments like allopurinol .

Potential

Interaction studies have focused on examining how arhalofenate interacts with various uric acid transporters and inflammatory pathways. The drug has been shown to inhibit URAT1, OAT4, and OAT10 effectively, with varying degrees of potency. Additionally, studies indicate that arhalofenate may interact beneficially with other medications used for managing gout, such as allopurinol or colchicine .

Key Findings:- Inhibition of URAT1 by arhalofenate acid shows IC50 values significantly lower than those for probenecid.

- Arhalofenate does not exhibit interactions that lead to increased risk of renal complications often associated with other uricosuric agents.

Several compounds share similarities with arhalofenate regarding their mechanisms or therapeutic uses. Below are some notable examples:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Probenecid | Uricosuric agent | Older therapy; less potent than arhalofenate |

| Allopurinol | Xanthine oxidase inhibitor | Traditional first-line treatment; can increase flare risk initially |

| Benzbromarone | Uricosuric agent | Potent but associated with liver toxicity |

| Febuxostat | Xanthine oxidase inhibitor | Non-purine; effective but can cause cardiovascular issues |

| Lesinurad | Uricosuric agent | Works by inhibiting URAT1; used in combination therapy |

Arhalofenate stands out due to its dual action—lowering serum uric acid while simultaneously preventing flares—providing a significant advantage over traditional therapies that often exacerbate flare-ups during initial treatment phases .

The retrosynthetic analysis of arhalofenate reveals a complex multi-step synthetic pathway that can be strategically disconnected into key structural components. Arhalofenate, chemically known as 2-acetylamino ethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate, represents a sophisticated phenoxyacetic acid derivative designed as a prodrug for enhanced bioavailability [1] [2].

The primary retrosynthetic disconnection focuses on the ester bond linking the phenoxyacetic acid core to the acetylamino ethyl moiety. This strategic disconnection yields two major synthetic precursors: the carboxylic acid intermediate 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid and the alcohol component 2-acetylamino ethanol [3] [1]. This approach follows established principles for phenoxyacetic acid derivative synthesis, where the ester formation typically represents the final coupling step in the synthetic sequence [4] [5].

The phenoxyacetic acid core can be further retrosynthetically analyzed through disconnection of the ether bond between the chlorophenyl acetic acid fragment and the trifluoromethylphenol component. This disconnection reveals the fundamental building blocks: 4-chlorophenyl acetic acid derivatives and 3-trifluoromethylphenol or its activated equivalents [5]. The nucleophilic aromatic substitution pathway emerges as the preferred strategy for this key bond formation, following the classical Williamson ether synthesis approach adapted for electron-deficient aromatic systems [4].

Advanced retrosynthetic analysis identifies multiple synthetic routes for accessing the chlorophenyl acetic acid fragment. The most practical approach involves the use of chloroacetic acid derivatives in combination with 4-chlorobenzene through Friedel-Crafts acylation or alternative electrophilic aromatic substitution reactions [4] [5]. Alternative pathways include malonic ester synthesis approaches or direct functionalization of pre-existing chlorophenyl systems.

The trifluoromethyl phenoxy component presents particular synthetic challenges due to the electron-withdrawing nature of the trifluoromethyl group. Recent advances in trifluoromethylation chemistry have provided improved methods for introducing CF3 groups into aromatic systems, including direct trifluoromethylation reactions and the use of trifluoromethyl building blocks [6]. The preparation of 3-trifluoromethylphenol derivatives can be achieved through various routes including nucleophilic aromatic substitution of appropriate halogenated precursors or through oxidative trifluoromethylation of phenolic substrates.

Key Intermediate Compounds in Production

The industrial synthesis of arhalofenate requires careful consideration of intermediate compounds that serve as critical building blocks in the overall manufacturing process. These intermediates must be designed to provide both synthetic efficiency and economic viability while maintaining the structural integrity necessary for the final active pharmaceutical ingredient.

The primary intermediate 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid represents the core pharmacophore of arhalofenate and serves as the immediate precursor for ester formation [1]. This compound contains both the chlorophenyl moiety essential for URAT1 binding affinity and the trifluoromethyl group that enhances metabolic stability and lipophilicity [7]. The synthesis of this intermediate requires precise control of reaction conditions to prevent unwanted side reactions, particularly nucleophilic aromatic substitution at undesired positions on the electron-deficient aromatic rings.

The acetylamino ethanol component, while structurally simpler, presents its own manufacturing challenges related to the protection and selective functionalization of the amino alcohol functionality [8] [9]. This intermediate must be prepared in a form that allows efficient ester coupling while preventing self-condensation or other side reactions that could reduce yield or introduce impurities. The acetyl protecting group serves dual purposes: enhancing the stability of the intermediate during storage and providing the final acetylamino functionality required in the prodrug structure.

Chloroacetic acid derivatives constitute another crucial class of intermediates in arhalofenate synthesis. These electrophilic building blocks enable the formation of the phenoxyacetic acid core through nucleophilic displacement reactions [4] [5]. The choice of specific chloroacetic acid derivative (acid chloride, ester, or sodium salt) significantly impacts reaction kinetics, selectivity, and overall process economics. Sodium chloroacetate often emerges as the preferred reagent due to its stability, ease of handling, and favorable reactivity profile in nucleophilic substitution reactions.

Trifluoromethylphenol derivatives require specialized synthetic approaches due to the unique electronic properties of the trifluoromethyl group [6]. These intermediates must be prepared with high purity to prevent catalyst poisoning or unwanted side reactions in subsequent coupling steps. The electron-withdrawing nature of the CF3 group affects both the nucleophilicity of the phenoxide anion and the stability of the resulting ether bonds, requiring careful optimization of reaction conditions for each synthetic transformation.

Table 1: Key Intermediate Compounds in Arhalofenate Production

| Intermediate Name | Chemical Role | Synthetic Function |

|---|---|---|

| 4-Chlorophenyl trifluoromethylphenoxy acetate | Core structural backbone containing chlorophenyl and trifluoromethyl groups | Provides key pharmacophore elements for URAT1 inhibition |

| 2-(Acetylamino)ethanol derivative | Ester formation precursor providing acetylamino ethyl functionality | Enables prodrug strategy for improved bioavailability |

| Arhalofenate acid (active form) | Hydrolyzed active metabolite of arhalofenate prodrug | Final active compound responsible for uricosuric activity |

| Chloroacetic acid derivatives | Building blocks for phenoxyacetic acid core structure | Electrophilic components for nucleophilic substitution reactions |

| Trifluoromethylphenol derivatives | Trifluoromethyl phenoxy components for enhanced lipophilicity | Introduces electron-withdrawing groups for enhanced potency |

Optimization of Reaction Conditions for Scale-up

The transition from laboratory-scale synthesis to industrial manufacturing of arhalofenate requires systematic optimization of reaction conditions to address the fundamental differences in heat transfer, mass transfer, and reaction kinetics that occur at larger scales. The complexity of arhalofenate synthesis, involving multiple functional groups and sensitive intermediates, demands careful consideration of each reaction parameter to maintain product quality while achieving economic viability [10] [11].

Temperature control represents one of the most critical parameters in arhalofenate synthesis scale-up. Laboratory reactions typically benefit from precise temperature control and rapid heat transfer due to favorable surface-area-to-volume ratios [11] [12]. At industrial scale, heat transfer limitations necessitate longer heating and cooling times, potentially leading to increased side reactions or thermal decomposition of sensitive intermediates. The phenoxyacetic acid formation step, involving nucleophilic aromatic substitution, requires temperatures in the range of 80-120°C, but scale-up considerations may necessitate extended reaction times at lower temperatures to maintain selectivity [4] [5].

Solvent selection and management become increasingly complex at manufacturing scale due to environmental, safety, and economic considerations [12]. The synthesis of arhalofenate involves multiple solvent systems ranging from polar aprotic solvents like dimethylformamide and tetrahydrofuran for nucleophilic substitutions to aqueous systems for hydrolysis and neutralization steps [13]. Scale-up requires implementation of solvent recovery and recycling systems to minimize waste and reduce costs. The choice of solvent must balance reaction efficiency with downstream purification requirements and environmental impact.

Mixing and mass transfer optimization assumes critical importance in large-scale reactors where inadequate mixing can lead to localized concentration gradients, hot spots, and inconsistent product quality [11] [12]. The formation of the phenoxyacetic acid core requires intimate contact between the phenoxide nucleophile and the chloroacetic acid electrophile. Poor mixing can result in competing elimination reactions or incomplete conversion, significantly impacting yield and purity. Computational fluid dynamics modeling and pilot-scale studies become essential tools for optimizing impeller design and mixing parameters.

Reaction time optimization must account for the altered kinetics observed at scale. While laboratory reactions may reach completion within 2-6 hours, industrial processes often require 12-24 hours to achieve comparable conversions due to mixing limitations and temperature control constraints [10] [11]. Extended reaction times increase the risk of side reactions and product degradation, necessitating careful balance between conversion and selectivity.

Table 2: Optimization Parameters for Scale-up Manufacturing

| Parameter Category | Optimization Range | Scale-up Considerations |

|---|---|---|

| Temperature Control | 20-100°C depending on reaction step | Heat transfer limitations in larger reactors |

| Solvent System | Organic solvents (THF, DMF, CH2Cl2) to aqueous systems | Solvent recovery and recycling systems required |

| Reaction Time | 2-24 hours based on reaction kinetics | Extended reaction times may be needed at scale |

| pH Conditions | pH 1-9 for different synthetic stages | Buffer capacity must be maintained in large volumes |

| Catalyst Loading | 0.1-10 mol% for catalyzed reactions | Catalyst recovery and reuse becomes economically important |

| Mixing Efficiency | Controlled agitation rates for uniform mixing | Impeller design critical for consistent mass transfer |

Purification Challenges and Chromatographic Methods

The purification of arhalofenate presents unique challenges due to its complex structure containing both polar and nonpolar functional groups, the presence of closely related impurities, and the need to maintain the integrity of the ester linkage throughout the purification process. The pharmaceutical industry demands extremely high purity standards, typically requiring active pharmaceutical ingredients to exceed 99% purity with individual impurities limited to less than 0.1% [14] [15].

Column chromatography emerges as the primary purification method for arhalofenate and its synthetic intermediates, offering high-resolution separation capabilities essential for removing structurally similar impurities [15] [16]. Normal-phase chromatography using silica gel stationary phases provides excellent selectivity for the separation of phenoxyacetic acid derivatives and their synthetic precursors. The optimization of mobile phase composition becomes critical, with hexane-ethyl acetate or hexane-isopropanol systems typically providing the best separation profiles for arhalofenate purification [15].

The selection of appropriate detection methods during preparative chromatography requires careful consideration of the compound's UV absorption characteristics. Arhalofenate exhibits strong UV absorption due to its aromatic chromophores, with optimal detection typically achieved at wavelengths between 254-280 nm [15]. However, at preparative scales with high sample loading, detector saturation becomes a significant concern, often necessitating the use of refractive index detection or careful wavelength selection to avoid baseline interference.

High Performance Liquid Chromatography serves dual roles in arhalofenate manufacturing: analytical method development and small-scale preparative purification [14] [16]. Reverse-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases provides excellent analytical separation for purity assessment and impurity profiling. The gradient elution systems must be carefully optimized to achieve baseline separation of arhalofenate from its synthetic precursors, degradation products, and process-related impurities.

Supercritical Fluid Chromatography has gained increasing attention for pharmaceutical purification due to its environmental advantages and unique selectivity profiles [16]. For arhalofenate purification, SFC using carbon dioxide with polar co-solvents like methanol or isopropanol can provide rapid separations with reduced solvent consumption. The technique proves particularly valuable for the separation of stereoisomers if chiral centers are present in synthetic intermediates or for removing residual solvents that may be difficult to eliminate through conventional methods.

Preparative-scale purification requires careful consideration of sample loading, flow rates, and collection parameters to maximize throughput while maintaining separation quality [15] [17]. The implementation of automated fraction collection systems becomes essential for consistent product recovery and purity. Mass-directed purification, combining preparative LC with mass spectrometric detection, offers enhanced selectivity and real-time purity assessment during collection.

Membrane filtration and nanofiltration technologies present promising alternatives for large-scale purification applications [16] [18]. These techniques can effectively separate arhalofenate from lower molecular weight impurities and facilitate solvent exchange operations. Organic solvent nanofiltration membranes specifically designed for pharmaceutical applications can achieve high rejection rates for small molecule impurities while allowing product passage.

Table 3: Chromatographic and Purification Methods

| Purification Method | Application Stage | Advantages | Challenges |

|---|---|---|---|

| Column Chromatography | Intermediate purification and final product isolation | High resolution separation of closely related compounds | Solvent consumption and disposal costs |

| Recrystallization | Final crystalline product purification | Cost-effective for large batches with good recovery | Limited to compounds with suitable crystallization properties |

| Liquid-Liquid Extraction | Aqueous-organic phase separations | Simple implementation with minimal equipment requirements | Multiple extraction steps may be required |

| High Performance Liquid Chromatography (HPLC) | Analytical purity assessment and small-scale prep | Precise control and high purity achievable | Limited throughput for large-scale manufacturing |

| Supercritical Fluid Chromatography (SFC) | Chiral separation if required for enantiomers | Environmentally friendly with CO2 mobile phase | Equipment costs and method development complexity |

| Membrane Filtration | Large-scale separations and solvent recovery | Continuous operation suitable for industrial scale | Membrane fouling and replacement requirements |

The development of robust purification processes for arhalofenate requires integration of multiple separation techniques to address the diverse range of impurities that may be present. Process-related impurities include unreacted starting materials, synthetic intermediates, and reagent residues, while product-related impurities encompass degradation products, stereoisomers, and regioisomers formed during synthesis [14] [16]. Each class of impurity requires specific purification strategies, often necessitating orthogonal separation mechanisms to achieve the required purity specifications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Diaz-Torné C, Perez-Herrero N, Perez-Ruiz F. New medications in development for the treatment of hyperuricemia of gout. Curr Opin Rheumatol. 2015 Mar;27(2):164-9. doi: 10.1097/BOR.0000000000000146. Review. PubMed PMID: 25603039.

3: Edwards NL, So A. Emerging therapies for gout. Rheum Dis Clin North Am. 2014 May;40(2):375-87. doi: 10.1016/j.rdc.2014.01.013. Epub 2014 Feb 20. Review. PubMed PMID: 24703353.

4: Balakumar P, Kathuria S. Submaximal PPARγ activation and endothelial dysfunction: new perspectives for the management of cardiovascular disorders. Br J Pharmacol. 2012 Aug;166(7):1981-92. doi: 10.1111/j.1476-5381.2012.01938.x. Review. PubMed PMID: 22404217; PubMed Central PMCID: PMC3402765.

5: Chandalia A, Clarke HJ, Clemens LE, Pandey B, Vicena V, Lee P, Lavan BE, Gregoire FM. MBX-102/JNJ39659100, a novel non-TZD selective partial PPAR-γ agonist lowers triglyceride independently of PPAR-α activation. PPAR Res. 2009;2009:706852. doi: 10.1155/2009/706852. Epub 2009 Apr 23. PubMed PMID: 19404482; PubMed Central PMCID: PMC2673481.

6: Gregoire FM, Zhang F, Clarke HJ, Gustafson TA, Sears DD, Favelyukis S, Lenhard J, Rentzeperis D, Clemens LE, Mu Y, Lavan BE. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema. Mol Endocrinol. 2009 Jul;23(7):975-88. doi: 10.1210/me.2008-0473. Epub 2009 Apr 23. PubMed PMID: 19389808.

7: Clarke HJ, Gregoire F, Ma F, Martin R, Zhao S, Lavan BE. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-gamma Agonist. PPAR Res. 2008;2008:465715. doi: 10.1155/2008/465715. PubMed PMID: 18815616; PubMed Central PMCID: PMC2535826.